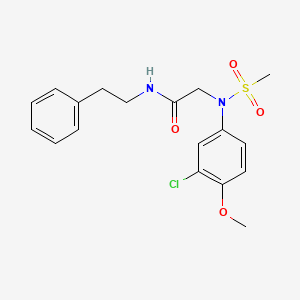![molecular formula C22H21BrN2O3S B4923124 N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4923124.png)
N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMS-986165 and is a selective inhibitor of tyrosine kinase 2 (TYK2).
Mécanisme D'action
BMS-986165 is a selective inhibitor of N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, which is a member of the Janus kinase (JAK) family of enzymes. N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide plays a crucial role in the activation of the JAK-STAT signaling pathway, which is involved in various cellular processes, including immune response, cell proliferation, and differentiation. By inhibiting N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, BMS-986165 can block the JAK-STAT signaling pathway, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce inflammation and cell proliferation in various disease models, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Additionally, BMS-986165 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapy. The compound has also demonstrated antiviral activity against several viruses, including influenza and dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986165 has several advantages as a research tool, including its selectivity for N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, which allows for the study of the JAK-STAT signaling pathway without affecting other JAK family members. Additionally, the compound has been shown to be effective in various disease models, making it a valuable tool for studying the underlying mechanisms of these diseases. However, BMS-986165 also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of BMS-986165. One potential direction is the development of the compound as a therapy for autoimmune diseases, cancer, and infectious diseases. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans. Other future directions include the study of the compound's mechanism of action and its potential as a research tool for studying the JAK-STAT signaling pathway.
Méthodes De Synthèse
The synthesis of BMS-986165 involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This intermediate compound then undergoes a reaction with 4-methyl-3-nitrobenzene-1-sulfonyl chloride to form N-(4-bromo-3-methylphenyl)-4-methyl-3-nitrobenzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
BMS-986165 has been studied extensively for its potential applications in various fields, including autoimmune diseases, cancer, and infectious diseases. The compound has shown promising results in preclinical studies, particularly in the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. BMS-986165 has also demonstrated efficacy in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, the compound has shown antiviral activity against several viruses, including influenza and dengue virus.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-14-6-4-5-7-20(14)25-29(27,28)21-13-17(9-8-15(21)2)22(26)24-18-10-11-19(23)16(3)12-18/h4-13,25H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAYUXCBNMNTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)S(=O)(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(methylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4923045.png)
![1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol](/img/structure/B4923053.png)
![5-(2,3-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4923059.png)
![1-{2-[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4923062.png)

![1-(5-ethyl-2-furyl)-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B4923085.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923086.png)
![2-amino-6-chloro-4-(3,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4923094.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4923133.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-methioninamide](/img/structure/B4923140.png)
![1-(2,2-dibenzylhydrazino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4923146.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4923153.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4923159.png)
![N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4923162.png)